molecular formula C9H11N5O B1682468 9-(Tetrahydrofuran-2-yl)-9h-purin-6-amine CAS No. 17318-31-9

9-(Tetrahydrofuran-2-yl)-9h-purin-6-amine

Cat. No. B1682468
CAS RN: 17318-31-9
M. Wt: 205.22 g/mol
InChI Key: UKHMZCMKHPHFOT-UHFFFAOYSA-N
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Description

The compound “9-(Tetrahydrofuran-2-yl)-9h-purin-6-amine” is a purine derivative. Purines are biologically significant compounds, and modifications at the 9-position of the purine ring, such as the tetrahydrofuran-2-yl group in this case, are common in medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for “9-(Tetrahydrofuran-2-yl)-9h-purin-6-amine” were not found, related compounds, such as 2-hetaryl-2-(tetrahydrofuran-2-ylidene)acetonitriles, have been synthesized using the diethyl acetal of butyrolactone in condensation reactions .


Molecular Structure Analysis

The molecular structure of “9-(Tetrahydrofuran-2-yl)-9h-purin-6-amine” would likely involve a purine core with a tetrahydrofuran-2-yl group attached at the 9-position of the purine ring .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound 9-(Tetrahydrofuran-2-yl)-9h-purin-6-amine has been studied in the context of its synthesis and chemical properties. Hamamichi and Miyasaka (1990) detailed the synthesis of 6-C-substituted 9-tetrahydrofuranylpurine derivatives, including a specific focus on the catalytic hydrogenation processes leading to α-(aminomethylene)-9-(tetrahydrofuran-2-yl)-9H-purine-6-acetonitrile (Hamamichi & Miyasaka, 1990). This work is foundational for understanding the chemical pathways and reactions involving this compound.

Biological Applications

  • Kinali-Demirci, İdil, and Dişli (2014) explored novel purine derivatives incorporating a tetrazole ring, including 9-(tetrahydrofuran-2-yl)-9h-purin-6-amine, for their antimicrobial activity and DNA interactions. This research emphasizes the potential of this compound in biological applications, particularly in relation to its interaction with DNA and antibacterial properties (Kinali-Demirci, İdil, & Dişli, 2014).

Pharmaceutical Research

  • Zhu-ming (2012) conducted research on the synthetic process of Tenofovir Disoproxil Fumarate, a key pharmaceutical compound, involving 9-(Tetrahydrofuran-2-yl)-9h-purin-6-amine. The study delved into optimizing reaction conditions, demonstrating the compound's significance in the development of pharmaceutical intermediates (Yu Zhu-ming, 2012).

Acetylcholinesterase Inhibition

  • Kang et al. (2013) designed and synthesized derivatives of 9-(Tetrahydrofuran-2-yl)-9h-purin-6-amine for the inhibition of acetylcholinesterase, an enzyme involved in Alzheimer’s disease. This study highlights the compound's potential in the development of treatments for neurodegenerative diseases (Kang et al., 2013).

Antimicrobial and Antifungal Activities

  • The antimicrobial and antifungal activities of purine derivatives, including 9-(Tetrahydrofuran-2-yl)-9h-purin-6-amine, were investigated by Govori (2017). The study assessed the effectiveness of these compounds against various bacterial and yeast strains, further reinforcing the compound’s significance in medicinal chemistry (Govori, 2017).

properties

IUPAC Name

9-(oxolan-2-yl)purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O/c10-8-7-9(12-4-11-8)14(5-13-7)6-2-1-3-15-6/h4-6H,1-3H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHMZCMKHPHFOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)N2C=NC3=C(N=CN=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(Tetrahydrofuran-2-yl)-9h-purin-6-amine

CAS RN

17318-31-9
Record name 9-(Tetrahydro-2-furanyl)-9H-purin-6-amine
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Record name 17318-31-9
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Record name 9-(2-Tetrahydrofuryl)adenine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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